beta-catenin-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-catenin-IN-2 is a small molecule inhibitor that targets the beta-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell adhesion, gene transcription, and the regulation of cell growth and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where aberrant beta-catenin signaling is often implicated.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-catenin-IN-2 typically involves multiple steps, starting from commercially available precursors. The process includes:

Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s activity and specificity. This may involve reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification.

化学反応の分析

Types of Reactions: Beta-catenin-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

科学的研究の応用

Beta-catenin-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the beta-catenin signaling pathway and its role in various chemical processes.

Biology: Employed in research to understand the role of beta-catenin in cell adhesion, gene transcription, and cellular differentiation.

Medicine: Investigated for its potential therapeutic applications in treating cancers where beta-catenin signaling is dysregulated.

Industry: Utilized in the development of new therapeutic agents targeting the beta-catenin pathway.

作用機序

Beta-catenin-IN-2 exerts its effects by inhibiting the beta-catenin signaling pathway. The compound binds to beta-catenin, preventing its interaction with other proteins involved in the pathway. This inhibition disrupts the transcription of target genes regulated by beta-catenin, ultimately affecting cell growth and differentiation. The molecular targets include the beta-catenin protein itself and its associated transcription factors.

類似化合物との比較

Plakoglobin (gamma-catenin): Shares structural similarities with beta-catenin and is involved in cell adhesion and signaling.

Alpha-catenin: Another member of the catenin family, involved in linking cadherins to the actin cytoskeleton.

Uniqueness of Beta-Catenin-IN-2: this compound is unique due to its specific inhibition of the beta-catenin signaling pathway. Unlike other catenins, this compound specifically targets the beta-catenin protein, making it a valuable tool for studying and potentially treating diseases associated with beta-catenin dysregulation.

生物活性

Beta-catenin-IN-2 is a small molecule compound that has garnered attention for its potential to modulate the Wnt/β-catenin signaling pathway, which plays a critical role in various biological processes, including cell proliferation, differentiation, and cancer progression. This compound is part of ongoing research aimed at developing targeted therapies for cancers associated with aberrant β-catenin activity.

Beta-catenin functions as a key regulator in the Wnt signaling pathway. In normal physiology, β-catenin is involved in cell adhesion and gene transcription regulation. Dysregulation of this pathway can lead to various cancers, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). This compound is designed to inhibit the aberrant activation of β-catenin, thereby restoring normal signaling pathways.

Research Findings

-

Inhibition of β-Catenin Activity :

- Studies have indicated that this compound effectively inhibits β-catenin-mediated transcriptional activity. This was demonstrated through assays measuring the transcriptional output of TCF/LEF target genes, where treatment with the compound resulted in a significant reduction in activity compared to controls .

-

Impact on Cancer Cell Lines :

- In various cancer cell lines, including HeLa and A549 cells, this compound has shown promise in reducing cell proliferation and inducing apoptosis. For example, in A549 lung cancer cells, treatment with this compound led to increased levels of Axin1, a protein that promotes β-catenin degradation, thereby preventing its accumulation in the nucleus .

- Case Studies :

Data Tables

Cancer Therapy

Given its ability to inhibit β-catenin activity, this compound holds potential as a therapeutic agent for cancers characterized by dysregulated Wnt signaling. Its application could be particularly beneficial in treating:

- Hepatocellular Carcinoma (HCC) : Targeting aberrant β-catenin signaling may improve outcomes for patients with this aggressive cancer type .

- Colorectal Cancer (CRC) : With high expression levels of cytoplasmic and nuclear β-catenin observed in CRC cases, the compound may serve as an effective treatment option .

Future Research Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects on cellular signaling pathways. Key areas for future studies include:

- In vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.

- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents to enhance anti-tumor efficacy.

特性

IUPAC Name |

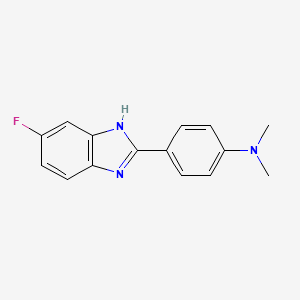

4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWZHAOGGMSYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。